1-(4-Bromophenyl)guanidine hydrochloride

Description

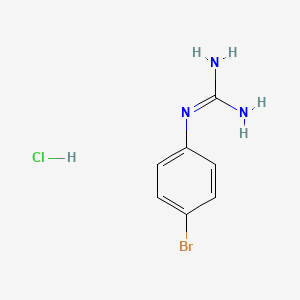

1-(4-Bromophenyl)guanidine hydrochloride is a guanidinium derivative featuring a bromine-substituted phenyl group at the para position. Guanidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and protein-denaturing properties . This compound is synthesized via nucleophilic substitution or condensation reactions, often involving bromophenylamine or bromobenzyl intermediates . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(4-bromophenyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGHRZHIMGUAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)guanidine hydrochloride typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions to form the guanidine derivative. This reaction is followed by the addition of hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods for guanidines, including this compound, often involve transition-metal-catalyzed reactions. These methods are advantageous due to their efficiency and scalability. Catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions are commonly employed .

Chemical Reactions Analysis

1-(4-Bromophenyl)guanidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylguanidine oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .

Scientific Research Applications

1-(4-Bromophenyl)guanidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

Biology: The compound’s selective agonist activity for the α2A-Adrenergic Receptor makes it useful in studying receptor functions and signaling pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cardiovascular and neurological disorders.

Industry: It is employed in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)guanidine hydrochloride involves its interaction with the α2A-Adrenergic Receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that modulate various physiological responses. The molecular targets include G-protein-coupled receptors, which play a crucial role in the regulation of neurotransmitter release and vascular tone.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bromine (higher atomic weight) may enhance lipophilicity compared to chlorine, affecting membrane permeability in antimicrobial applications .

- Purity : 4-Chlorophenyl derivatives synthesized via Method A () achieve >99% purity, suggesting optimized reaction conditions.

Research Implications

- Synthetic Optimization : Methods achieving >99% purity (e.g., Method A in ) should be adapted for bromophenyl derivatives to enhance yield and reproducibility.

- Biological Screening : The 4-bromophenyl variant warrants testing against chlorophenyl analogs to evaluate substituent effects on antimicrobial potency and protein interaction.

- Safety Profiling : Comparative toxicity studies between bromo- and chloro-substituted guanidines are needed to assess environmental and pharmacological risks.

Biological Activity

1-(4-Bromophenyl)guanidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C7H8BrN3

- Molecular Weight : 214.06 g/mol

- CAS Number : 1190962-80-1

The compound features a bromophenyl group attached to a guanidine moiety, which is significant for its bioactivity.

Biological Activity Overview

This compound has been primarily studied for its effects against protozoa, particularly those from the Leishmania genus. It exhibits potent leishmanicidal activity, specifically against Leishmania amazonensis, inhibiting its growth effectively.

While the precise mechanism of action remains under investigation, preliminary studies suggest that the compound interacts with α2A-adrenergic receptors. This interaction indicates potential implications in neuropharmacology, possibly influencing various signaling pathways related to neurotransmission and cell proliferation .

Comparative Biological Activity

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(4-Bromophenyl)guanidine | C7H8BrN3 | Antileishmanial activity | Strong interaction with α2A-adrenergic receptors |

| Guanidine | CH5N5 | Broad biological activity | Simple structure without aromatic substitution |

| N,N-Dimethylguanidine | C5H12N4 | Neuroprotective properties | Contains two methyl groups on nitrogen |

| 4-Bromoaniline | C6H6BrN | Precursor for various syntheses | Lacks guanidine moiety |

This comparison highlights the specific leishmanicidal activity and adrenergic receptor modulation capabilities of this compound, distinguishing it from other related compounds.

Antileishmanial Activity

Research has shown that this compound effectively inhibits the growth of Leishmania amazonensis. In vitro studies demonstrated a significant reduction in parasite viability at various concentrations, indicating its potential as a therapeutic agent against leishmaniasis.

Neuropharmacological Implications

The interaction with α2A-adrenergic receptors suggests that this compound may influence neurotransmitter release and neuronal signaling pathways. This aspect has been explored in studies focusing on neurodegenerative diseases and mood disorders, where modulation of adrenergic receptors could provide therapeutic benefits .

Future Directions in Research

Despite promising findings, further research is needed to elucidate the comprehensive mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Exploration of Additional Biological Activities : Investigating other possible applications in cancer therapy or as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.